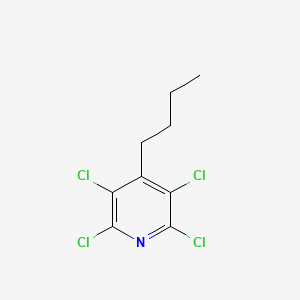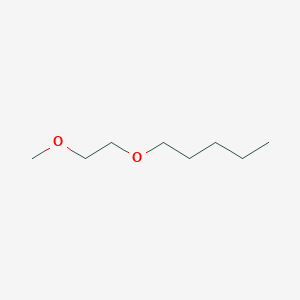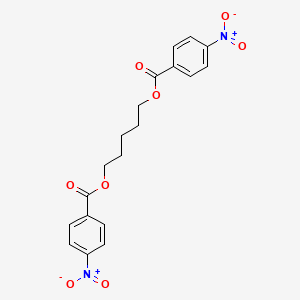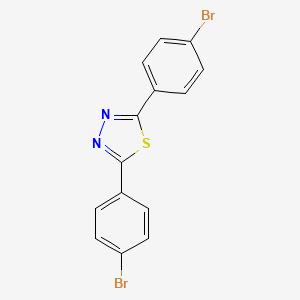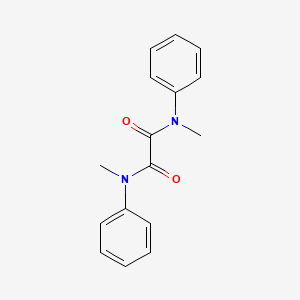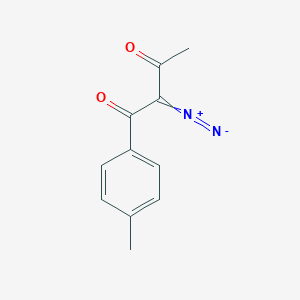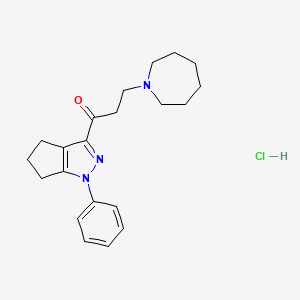
1-Propanone, 3-(hexahydro-1H-azepin-1-yl)-1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 3-(hexahydro-1H-azepin-1-yl)-1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-, monohydrochloride is a complex organic compound. It features a propanone backbone with additional functional groups, including a hexahydro-1H-azepin-1-yl group and a 1-phenyl-3-cyclopentapyrazolyl group. The monohydrochloride form indicates the presence of a hydrochloride salt, which can affect the compound’s solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core propanone structure, followed by the addition of the hexahydro-1H-azepin-1-yl and 1-phenyl-3-cyclopentapyrazolyl groups. Typical reaction conditions might include:
Reagents: Various organic solvents, catalysts, and reagents specific to each step.
Conditions: Controlled temperatures, pressures, and pH levels to ensure the desired reactions occur efficiently.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis methods, focusing on optimizing yield and purity. This might involve:
Batch or Continuous Processes: Depending on the compound’s stability and the reaction kinetics.
Purification: Techniques such as crystallization, distillation, or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially altering the functional groups or the core structure.
Reduction: Reducing specific functional groups to simpler forms.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The products of these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups or altered core structures.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing related compounds.
Reaction Mechanisms: Studying the compound’s behavior under various conditions.
Biology
Biochemical Studies: Investigating interactions with biological molecules or systems.
Medicine
Pharmacological Research: Exploring potential therapeutic effects or mechanisms of action.
Industry
Material Science:
作用機序
The mechanism of action would depend on the compound’s specific interactions with molecular targets. This might involve:
Binding to Receptors: Interacting with specific proteins or enzymes.
Pathway Modulation: Affecting biochemical pathways or cellular processes.
類似化合物との比較
Similar Compounds
1-Propanone Derivatives: Compounds with similar core structures but different functional groups.
Cyclopentapyrazolyl Compounds: Featuring the same pyrazolyl group but different substituents.
Uniqueness
This compound’s unique combination of functional groups and structural features might confer specific properties or reactivity patterns not seen in closely related compounds.
特性
CAS番号 |
21484-38-8 |
|---|---|
分子式 |
C21H28ClN3O |
分子量 |
373.9 g/mol |
IUPAC名 |
3-(azepan-1-yl)-1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27N3O.ClH/c25-20(13-16-23-14-6-1-2-7-15-23)21-18-11-8-12-19(18)24(22-21)17-9-4-3-5-10-17;/h3-5,9-10H,1-2,6-8,11-16H2;1H |
InChIキー |
JQMAXRHGLWDYOQ-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)CCC(=O)C2=NN(C3=C2CCC3)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


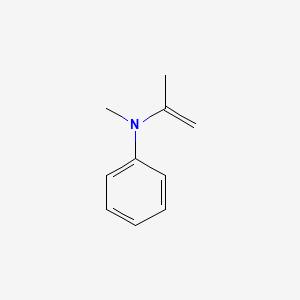
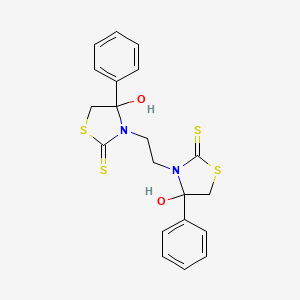

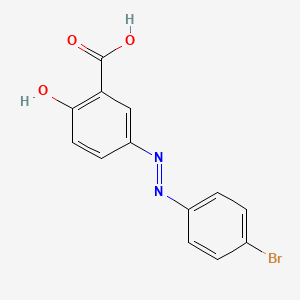
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)

